1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde
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Overview
Description
1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, along with a methyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrazoles.
Scientific Research Applications
1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group and the aldehyde functional group play crucial roles in these interactions, often forming covalent or non-covalent bonds with target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromophenyl)-5-methylpyrazole-3-carbaldehyde include:
1-(2-Chlorophenyl)-5-methylpyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-5-methylpyrazole-3-carbaldehyde: Contains a fluorine atom in place of bromine.
1-(2-Iodophenyl)-5-methylpyrazole-3-carbaldehyde: Features an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific reactivity and properties imparted by the bromine atom, which can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-6-9(7-15)13-14(8)11-5-3-2-4-10(11)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFWBBHZPZNDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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